methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride involves the reaction of methyl 3-aminopropanoate with N-methylpropanamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its action are often studied using molecular biology techniques and computational modeling .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride: Similar in structure but with a different aromatic substitution.
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride: Another similar compound with a different position of the methyl group on the aromatic ring.
Uniqueness
Methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride is unique due to its specific amide linkage and the presence of both amino and ester functional groups. This combination of features makes it particularly useful in various synthetic and analytical applications .
Properties
IUPAC Name |
methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-10(7(11)3-5-9)6-4-8(12)13-2;/h3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIYUZNMZRFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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